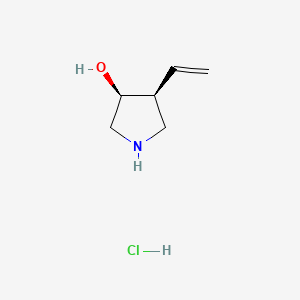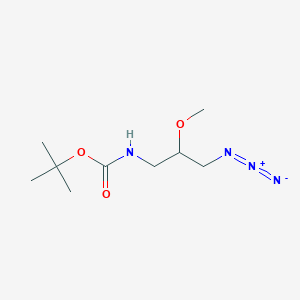
tert-butyl N-(3-azido-2-methoxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3-azido-2-methoxypropyl)carbamate is a chemical compound with the molecular formula C9H18N4O3 and a molecular weight of 230.3 g/mol.
Métodos De Preparación
The synthesis of tert-butyl N-(3-azido-2-methoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-azido-2-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography .
Análisis De Reacciones Químicas
Tert-butyl N-(3-azido-2-methoxypropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Aplicaciones Científicas De Investigación
Tert-butyl N-(3-azido-2-methoxypropyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-azido-2-methoxypropyl)carbamate involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry to label and track biomolecules in living systems . The compound’s ability to form stable linkages makes it a valuable tool in various biochemical and pharmacological studies .
Comparación Con Compuestos Similares
Tert-butyl N-(3-azido-2-methoxypropyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: A related compound with hydroxyl groups instead of an azido group, used in different synthetic applications.
Tert-butyl (3-azidopropyl)carbamate: Another azido-containing carbamate used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its combination of the azido group and the methoxypropyl moiety, which provides distinct reactivity and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H18N4O3 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
tert-butyl N-(3-azido-2-methoxypropyl)carbamate |
InChI |
InChI=1S/C9H18N4O3/c1-9(2,3)16-8(14)11-5-7(15-4)6-12-13-10/h7H,5-6H2,1-4H3,(H,11,14) |
Clave InChI |
DBUNVROETSLFNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CN=[N+]=[N-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)
![2-[1-(Bromomethyl)cyclopentyl]acetic acid](/img/structure/B13499146.png)
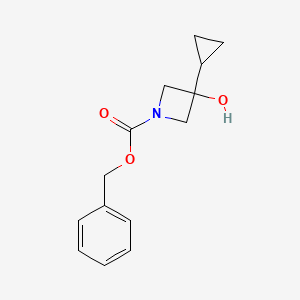
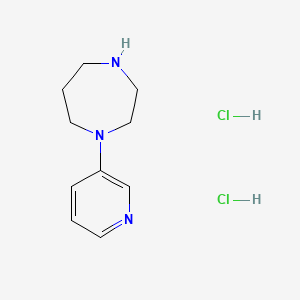
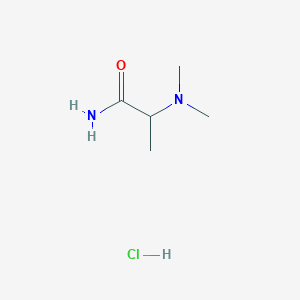
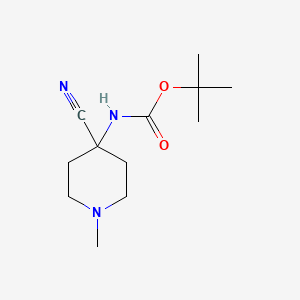
![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
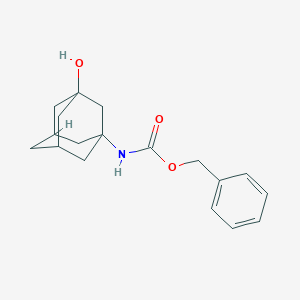
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
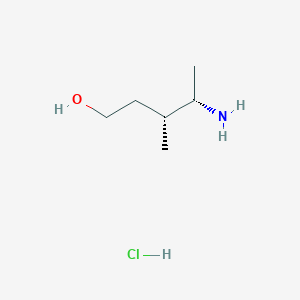
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
